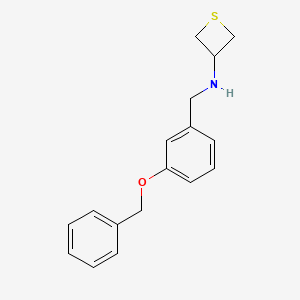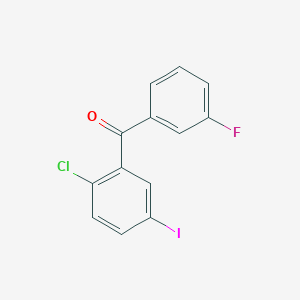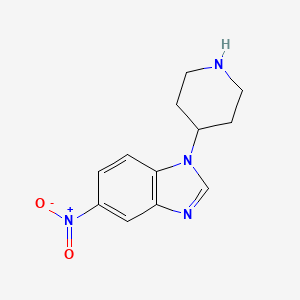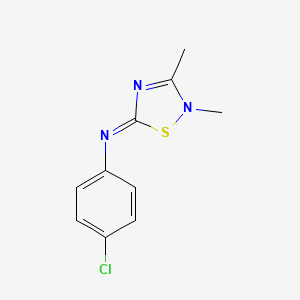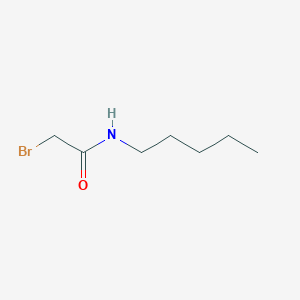
2-Bromo-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-pentylacetamide is an organic compound with the molecular formula C7H14BrNO It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-pentylacetamide typically involves the reaction of pentylamine with bromoacetyl bromide. The reaction is carried out in a basic medium, such as sodium carbonate (Na2CO3), to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Reactants: Pentylamine and bromoacetyl bromide.
Reaction Medium: Basic medium (e.g., Na2CO3).
Conditions: Vigorous shaking or stirring at room temperature.
The reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon of bromoacetyl bromide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-pentylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Bromo-N-pentylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-pentylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylacetamide: Similar structure but with a phenyl group instead of a pentyl chain.
2-Bromo-N,N-dimethylacetamide: Contains two methyl groups instead of a pentyl chain.
2-Bromo-N-ethylacetamide: Contains an ethyl group instead of a pentyl chain.
Uniqueness
2-Bromo-N-pentylacetamide is unique due to its specific structural features, such as the pentyl chain, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89520-10-5 |
|---|---|
Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
2-bromo-N-pentylacetamide |
InChI |
InChI=1S/C7H14BrNO/c1-2-3-4-5-9-7(10)6-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
NMECVQPHNRFVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
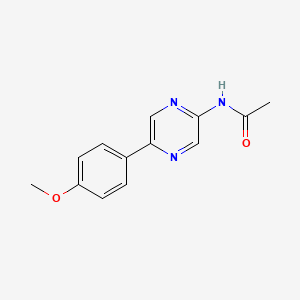

![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)


